molecular formula C19H19I2N3O6 B11564179 N-({N'-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide

N-({N'-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11564179
M. Wt: 639.2 g/mol
InChI Key: IMSAVAQSIRJHPB-LIMNOBDPSA-N
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Description

N-({N’-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a hydrazinecarbonyl group, a diiodophenyl group, and a trimethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide typically involves a multi-step process:

    Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound under controlled conditions.

    Introduction of the diiodophenyl group: The intermediate is then reacted with 2-hydroxy-3,5-diiodophenylmethylidene to form the desired diiodophenyl derivative.

    Coupling with trimethoxybenzamide: Finally, the diiodophenyl derivative is coupled with 3,4,5-trimethoxybenzamide under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-({N’-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, influence gene expression, and affect cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-({N’-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide: The target compound.

    N-({N’-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzoate: A similar compound with a benzoate group instead of a benzamide group.

    N-({N’-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzylamine: A similar compound with a benzylamine group instead of a benzamide group.

Uniqueness

N-({N’-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H19I2N3O6

Molecular Weight

639.2 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-hydroxy-3,5-diiodophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H19I2N3O6/c1-28-14-5-10(6-15(29-2)18(14)30-3)19(27)22-9-16(25)24-23-8-11-4-12(20)7-13(21)17(11)26/h4-8,26H,9H2,1-3H3,(H,22,27)(H,24,25)/b23-8+

InChI Key

IMSAVAQSIRJHPB-LIMNOBDPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

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